molecular formula C20H24N2O2 B10769912 Quinoline alkaloid

Quinoline alkaloid

Cat. No.: B10769912
M. Wt: 324.4 g/mol
InChI Key: LOUPRKONTZGTKE-FOEVPDMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline alkaloids are naturally occurring chemical compounds derived from quinoline, a heterocyclic aromatic organic compound. These alkaloids are found in various plants, microorganisms, and animals. They are known for their diverse biological activities, including antiseptic, convulsive, and antineoplastic effects . Some well-known quinoline alkaloids include quinine, quinidine, cinchonine, and cinchonidine, which are primarily found in the bark of the Cinchona tree .

Mechanism of Action

Quinoline alkaloids can be compared with other similar compounds like isoquinoline alkaloids and acridine alkaloids:

    Isoquinoline Alkaloids: These have a similar structure but differ in the position of the nitrogen atom in the ring.

    Acridine Alkaloids: These contain an additional benzene ring fused to the quinoline structure.

Uniqueness: Quinoline alkaloids are unique due to their diverse biological activities and their presence in both natural and synthetic forms. Their ability to act as scaffolds for drug development makes them invaluable in medicinal chemistry .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14+,19-,20+/m0/s1

InChI Key

LOUPRKONTZGTKE-FOEVPDMQSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@@H]4C=C)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O

Origin of Product

United States

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